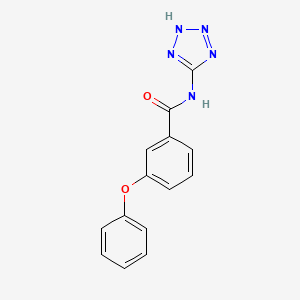![molecular formula C14H15NO2 B7465918 N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of anandamide, an endocannabinoid that is involved in the regulation of pain, mood, and appetite. AM404 has been shown to modulate the endocannabinoid system and to have analgesic, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide acts as a reuptake inhibitor of anandamide and as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. By inhibiting the reuptake of anandamide, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide increases the levels of this endocannabinoid in the synaptic cleft, leading to the activation of cannabinoid receptors and the modulation of neurotransmitter release. By activating the TRPV1 channel, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide induces calcium influx and the release of neuropeptides, resulting in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been shown to modulate various biochemical and physiological processes, including pain perception, inflammation, oxidative stress, and neuroprotection. N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been reported to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has also been shown to protect against oxidative stress by increasing the levels of glutathione and reducing the levels of reactive oxygen species. Furthermore, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been reported to promote neuroprotection by preventing excitotoxicity and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has several advantages for lab experiments, including its selective modulation of the endocannabinoid system, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has some limitations, including its low solubility in water, its instability under acidic conditions, and its potential for non-specific effects. Therefore, careful experimental design and validation are required to ensure the specificity and reproducibility of the results.
Direcciones Futuras
Include the optimization of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide synthesis and formulation, the development of novel analogs and derivatives, and the elucidation of the molecular mechanisms of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide action.
Métodos De Síntesis
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide can be synthesized by reacting anandamide with arachidonic acid and ethanolamine in the presence of sulfuric acid. The reaction proceeds through a series of steps, including esterification, amidation, and cyclization. The yield of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide is typically low, and the purification process is complex. Alternative synthesis methods have been proposed, including the use of microwave irradiation and enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been studied in various preclinical and clinical models of pain, inflammation, and neurodegenerative diseases. In animal models, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been shown to reduce pain sensitivity and inflammation, to protect against ischemia and oxidative stress, and to improve cognitive function. In humans, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been tested as a potential treatment for chronic pain, migraine, and multiple sclerosis. However, the clinical efficacy of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide is still unclear, and further studies are needed to determine its safety and therapeutic potential.
Propiedades
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-3-4-7-12(10)11(2)15-14(16)13-8-5-9-17-13/h3-9,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQAEWDWYURQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
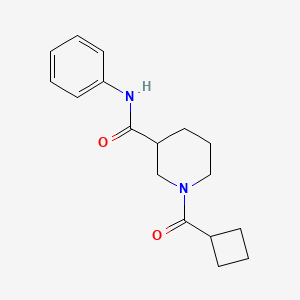
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
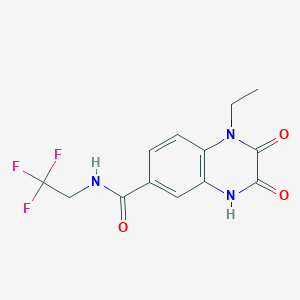
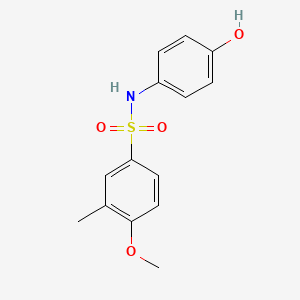
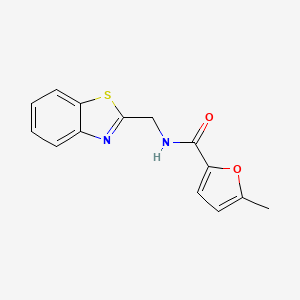
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
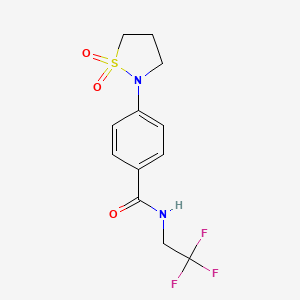
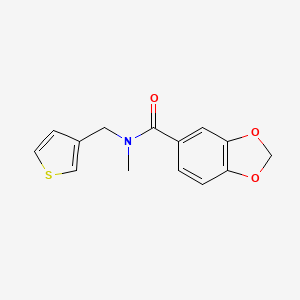
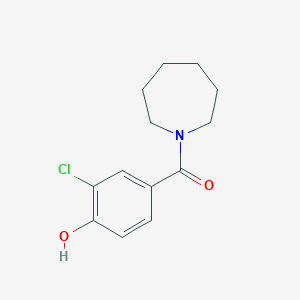
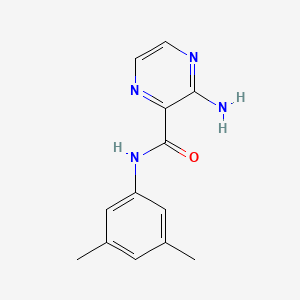
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
